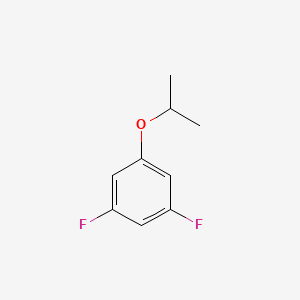

1,3-Difluoro-5-isopropoxybenzene

Overview

Description

1,3-Difluoro-5-isopropoxybenzene is a useful research compound. Its molecular formula is C9H10F2O and its molecular weight is 172.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1,3-Difluoro-5-isopropoxybenzene is a fluorinated aromatic compound that has garnered attention in various fields of research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

- Chemical Formula : C10H12F2O

- CAS Number : 1369849-69-3

- Molecular Weight : 188.20 g/mol

- Melting Point : 78–80 °C

This compound is primarily investigated for its role as a soluble epoxide hydrolase (sEH) inhibitor. The enzyme sEH plays a critical role in the metabolism of fatty acid epoxides, which are involved in various physiological processes including inflammation and blood pressure regulation. By inhibiting sEH, this compound may enhance the levels of epoxyeicosatrienoic acids (EETs), which possess anti-inflammatory properties and contribute to vascular homeostasis .

Antihypertensive Effects

Research indicates that compounds similar to this compound demonstrate significant antihypertensive effects through the inhibition of sEH. In animal models, such as spontaneously hypertensive rats, the administration of sEH inhibitors has resulted in lowered blood pressure and improved vascular function .

Anticancer Potential

The fluorinated structure of this compound may also contribute to its anticancer properties. Fluorinated compounds are often more lipophilic and can interact with biological membranes more effectively, potentially leading to increased cytotoxicity against cancer cells.

Study 1: Efficacy in Hypertension Models

In a study evaluating the efficacy of various sEH inhibitors, this compound showed promising results with an IC50 value in the low nanomolar range against recombinant human sEH. This suggests strong potential for therapeutic applications in managing hypertension .

Study 2: Metabolic Stability and Bioavailability

Another study assessed the metabolic stability of this compound in human hepatic microsomes. Results indicated that while its metabolic stability was favorable, modifications to improve solubility and bioavailability were necessary for effective therapeutic use .

Data Tables

| Property | Value |

|---|---|

| Melting Point | 78–80 °C |

| Molecular Weight | 188.20 g/mol |

| IC50 (sEH Inhibition) | Low nanomolar range |

| Bioavailability | Needs improvement |

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for preparing 1,3-Difluoro-5-isopropoxybenzene?

- Methodological Answer : Synthesis typically involves functionalizing a benzene derivative with fluorine and isopropoxy groups. For example, halogenation (e.g., iodination) of a pre-functionalized benzene ring, followed by nucleophilic substitution using isopropanol under controlled conditions. Evidence from related compounds suggests metallation (e.g., Grignard or organolithium reagents) may assist in regioselective substitution . Advanced databases like REAXYS and BKMS_METABOLIC can predict feasible routes by analyzing precursor compatibility and reaction plausibility .

Q. What safety protocols are critical when handling fluorinated aromatic compounds like this compound?

- Methodological Answer : Fluorinated aromatics often require stringent safety measures:

- Ventilation : Use fume hoods or closed systems to prevent inhalation of volatile compounds .

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if vapor concentrations exceed safe limits .

- Emergency Procedures : For spills, isolate the area and use inert absorbents (e.g., vermiculite). Contaminated surfaces should be decontaminated with ethanol or specialized solvents .

Q. How can researchers validate the purity of this compound?

- Methodological Answer : Combine chromatographic and spectroscopic techniques:

- HPLC/GC-MS : Quantify impurities using reverse-phase chromatography with UV detection or gas chromatography paired with mass spectrometry .

- NMR Spectroscopy : Compare and NMR spectra with reference data to confirm structural integrity. For example, fluorine substituents produce distinct splitting patterns in aromatic regions .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The isopropoxy group at the 5-position creates steric hindrance, potentially slowing reactions at adjacent positions. Computational modeling (e.g., DFT) can predict steric maps to optimize reaction sites .

- Electronic Effects : Fluorine’s electron-withdrawing nature deactivates the ring, directing electrophilic substitution to less hindered positions. Kinetic studies under varying temperatures and catalysts (e.g., Pd/Cu systems) can elucidate regioselectivity .

Q. What strategies resolve contradictions in reported physicochemical data (e.g., boiling points) for fluorinated benzene derivatives?

- Methodological Answer :

- Data Triangulation : Cross-reference peer-reviewed literature, databases (e.g., PubChem, DSSTox), and experimental replicates. For example, discrepancies in boiling points may arise from measurement conditions (e.g., ambient pressure vs. vacuum distillation) .

- Standardization : Adopt IUPAC guidelines for reporting data (e.g., specifying pressure during boiling point measurements). Calibrate instruments using certified reference materials .

Q. How can researchers address challenges in NMR spectral interpretation caused by fluorine-proton coupling?

- Methodological Answer :

Properties

IUPAC Name |

1,3-difluoro-5-propan-2-yloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2O/c1-6(2)12-9-4-7(10)3-8(11)5-9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZJBBOZQUNQHHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.